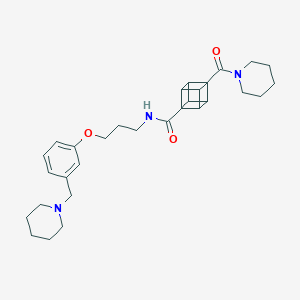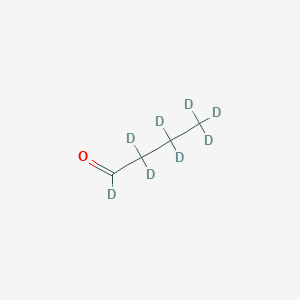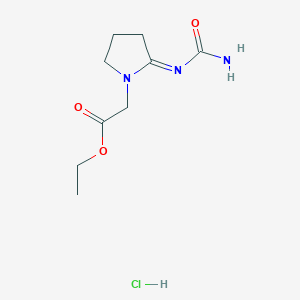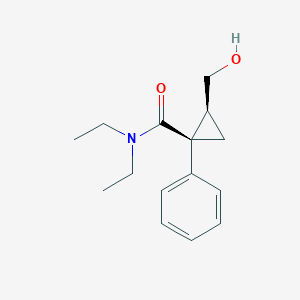
(1R,2S)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(1R,2S)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide” belongs to the class of organic compounds known as cyclopropanes. It contains a three-membered ring and an amide group, which is a common functional group in organic chemistry . The (1R,2S) notation indicates the configuration of the chiral centers in the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its chiral centers. The (1R,2S) notation provides some information about the stereochemistry of the molecule .Applications De Recherche Scientifique
Synthesis of β-Amino Acids and β-Lactams
The compound serves as a precursor in the enzymatic synthesis of eight-membered ring-fused enantiomeric β-amino acids and β-lactams. These compounds are crucial due to their pharmacological properties and their utility in diverse syntheses . For instance, they can be used to create antifungal antibiotics or as key intermediates in the synthesis of neurotoxic alkaloids like anatoxin-a, which are potent agonists at nicotinic acetylcholine receptors .
Antifungal Antibiotics
One of the β-amino acids synthesized from this compound is cispentacin , a naturally occurring carbocyclic β-amino acid with antifungal antibiotic properties. It’s effective in vitro against Candida species, showcasing the compound’s potential in developing new antifungal agents .
Synthesis of Anatoxin-a Homologues
Anatoxin-a is a neurotoxic alkaloid and one of the most toxic cyanobacterial toxins. The compound is a potential intermediate for the synthesis of enantiomeric anatoxin-a homologues. These homologues have significant research interest due to their high toxicity and specificity at acetylcholine receptors .
Enzyme Catalysis
The compound is used in enzyme-catalyzed reactions, such as asymmetric acylation and enantioselective hydrolysis, to produce chiral molecules. These processes highlight the importance of substrate engineering in achieving high selectivity and yield in the production of pharmacologically relevant substances .
Glycosidase Inhibitors
Iminosugars, which are sugar mimetics, can be synthesized from related compounds and have been proposed as therapeutic agents for diseases like type 2 diabetes and lysosomal storage disorders. The compound could potentially be modified to create new glycosidase inhibitors .
Oncological Research
Protein kinase C-iota (PKC-ι), an oncogene overexpressed in several cancers, is a target for compounds structurally similar to (1R,2S)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide. Research into analogs of this compound could lead to the development of new cancer therapies .
Propriétés
IUPAC Name |
(1R,2S)-N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-3-16(4-2)14(18)15(10-13(15)11-17)12-8-6-5-7-9-12/h5-9,13,17H,3-4,10-11H2,1-2H3/t13-,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQDDMBCAWKSAZ-HIFRSBDPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1CO)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@@]1(C[C@@H]1CO)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547527 |
Source


|
| Record name | (1R,2S)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide | |
CAS RN |
172016-06-7 |
Source


|
| Record name | (1R,2S)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B124736.png)
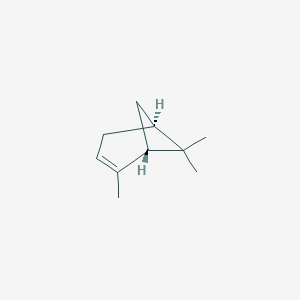
![4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124745.png)
![2-Hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B124747.png)

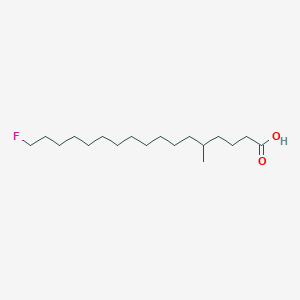
![[(1S,3S)-2,2-Dimethyl-3-carboxycyclobutyl]acetic acid](/img/structure/B124750.png)


